Hexestrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Estrogen Receptors and Signaling Pathways

One primary application of hexestrol lies in research on estrogen receptors and the downstream signaling pathways they activate. Hexestrol binds to estrogen receptors (ERs) in target tissues similar to natural estrogen. This binding triggers a cascade of cellular events that regulate various physiological and biochemical processes [1].

Researchers can utilize hexestrol to understand how ERs function and how they influence gene expression, cell proliferation, and other estrogen-mediated effects. Additionally, hexestrol with a stable isotope deuterium incorporated (hexestrol-d4) offers enhanced stability, making it particularly useful in such studies [2].

[1] SCBT - Santa Cruz Biotechnology: Hexestrol-d4 [2] Same as source [1]

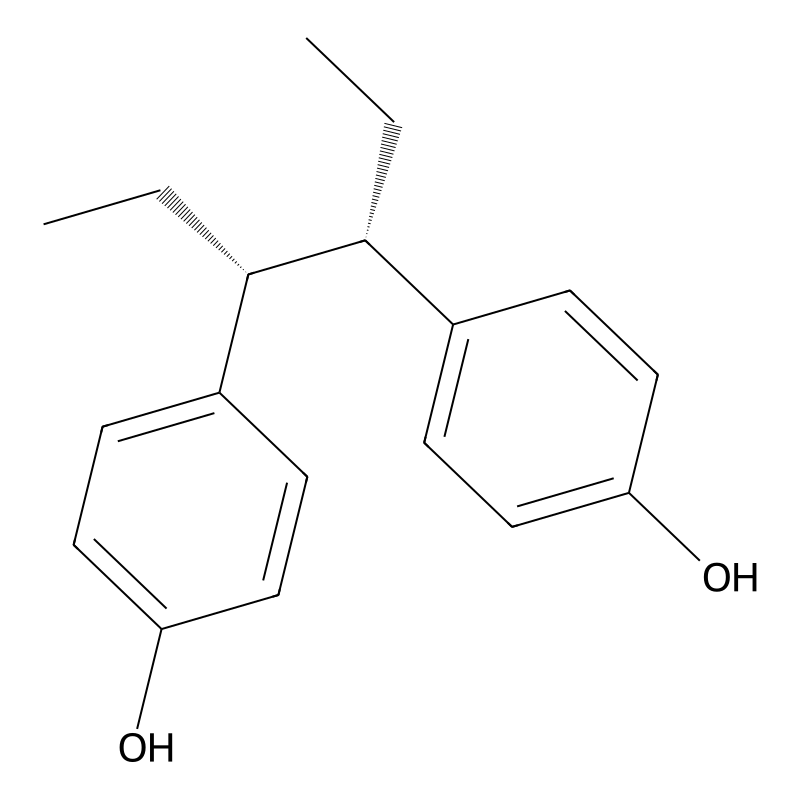

Hexestrol is a synthetic non-steroidal estrogen that belongs to the class of compounds known as phenolic estrogens. Its chemical formula is and it has a molecular weight of approximately 270.37 g/mol. Hexestrol is structurally related to diethylstilbestrol, featuring a biphenyl structure with hydroxyl groups that confer estrogenic activity. Historically, it was used in clinical settings for various hormonal treatments, including prostate cancer and menopausal symptoms, but its use has been largely withdrawn due to safety concerns and potential carcinogenic effects .

Hexestrol mimics the action of natural estrogens by binding to estrogen receptors (ERs) alpha and beta with high affinity []. This binding triggers various cellular responses associated with estrogen signaling, which can be beneficial or detrimental depending on the context.

In the context of cancer treatment, Hexestrol's ability to bind ERs in cancer cells can potentially inhibit their growth or promote cell death []. However, this mechanism is not entirely selective, and Hexestrol can also interact with healthy tissues expressing ERs, leading to potential side effects [].

Key Reactions:- Oxidation: Conversion to 3',4'-hexestrol quinone.

- Conjugation: Formation of N-ethyl-aminohexestrol with amines.

- Hydroxylation: Generation of hydroxylated metabolites.

Hexestrol exhibits significant estrogenic activity by binding to estrogen receptors, influencing various biological processes such as cell proliferation and differentiation. It has been shown to affect reproductive health, particularly in females, where it can disrupt oocyte quality and mitochondrial function . In animal studies, hexestrol has been associated with carcinogenic effects, particularly renal carcinoma in male Syrian hamsters when administered at certain dosages .

Effects on Oocytes:- Mitochondrial Dysfunction: Alters mitochondrial dynamics leading to DNA damage.

- Cell Cycle Arrest: Affects meiotic progression in oocytes.

Hexestrol can be synthesized through several methods, including:

- Wurtz Reaction: Involves the dimerization of 1-bromo-1-(4-methoxyphenyl)propane using sodium or other metals as reducing agents .

- Catalytic Reactions: Utilizes organometallic compounds in reactions with heavy-metal salts to form hexestrol derivatives .

- Hydrogenation Processes: Hydrogenated derivatives of diethylstilbestrol can also yield hexestrol through specific catalytic conditions.

Hexestrol has been shown to interact with various drugs and biological systems. For example:

- It may decrease the anticoagulant effects of Acenocoumarol, indicating significant drug-drug interactions that could affect therapeutic outcomes .

- Hexestrol's estrogen receptor binding affinity suggests potential interactions with other endocrine-active compounds.

Hexestrol shares structural similarities with several other synthetic estrogens and phenolic compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Characteristics |

|---|---|---|

| Diethylstilbestrol | Similar biphenyl structure | Stronger estrogenic activity; historically more prevalent in clinical use |

| Estradiol | Steroidal structure | Naturally occurring hormone; more potent than hexestrol |

| Stilbestrol | Similar biphenyl structure | Used primarily for veterinary applications; less common than hexestrol |

| Methoxyhexestrol | Hydroxylated derivative | Exhibits modified biological activity compared to hexestrol |

Notable Similar Compounds:- Diethylstilbestrol

- Estradiol

- Stilbestrol

- Methoxyhexestrol

Hexestrol's unique position arises from its specific structural modifications that influence its metabolic pathways and biological activities compared to these related compounds. Its historical use and subsequent withdrawal highlight the importance of assessing the safety profiles of synthetic hormones in both clinical and agricultural contexts.

Purity

Color/Form

WHITE CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Appearance

Melting Point

CRYSTALS; MP: 137-139 °C /DIACETATE/

CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/

Storage

UNII

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

A SYNTHETIC ESTROGEN.

OSTEOPOROSIS...SENILE OSTEOPOROSIS.../&/...POSTMENOPAUSAL OSTEOPOROSIS. ... DEMONSTRATED THAT, AFTER SEVERAL MO OF ESTROGEN REPLACEMENT IN POSTMENOPAUSAL PT, CALCIUM BALANCE BECOMES POSITIVE & PLASMA ALKALINE PHOSPHATASE ACTIVITY & BONE RESORPTION DECR TO NORMAL. /ESTROGENS/

HIRSUTISM. .../IF/ MILD ANDROGENIC INFLUENCE OF OVARIAN...IS SUSPECTED. ... SUPPRESSION OF OVARY WITH ESTROGEN MAY BE WORTHWHILE. ... PREVENTION OF HEART ATTACKS. ...FAVORED POSITION OF WOMEN IN INCIDENCE OF FATAL MYOCARDIAL INFARCTION, ESTROGEN THERAPY HAS BEEN TRIED AS PROPHYLACTIC MEASURE IN MEN. /ESTROGENS/

For more Therapeutic Uses (Complete) data for HEXESTROL (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

...AS RESULT OF...NUCLEAR BINDING...METABOLIC ALTERATIONS ENSUE. ...MRNA & CERTAIN SPECIFIC BUT UNKNOWN PROTEINS ARE APPARENTLY SYNTHESIZED RAPIDLY, PERHAPS BECAUSE OF UNMASKING OF RESTRICTED REGIONS OF DNA. /ESTROGENS/

ESTROGENS ARE LARGELY RESPONSIBLE FOR CHANGES THAT TAKE PLACE @ PUBERTY IN GIRLS, &...FOR TANGIBLE & INTANGIBLE ATTRIBUTES OF FEMININITY. BY DIRECT ACTION, THEY CAUSE GROWTH & DEVELOPMENT OF VAGINA, UTERUS, & FALLOPIAN TUBES. /ESTROGENS/

Pictograms

Health Hazard

Other CAS

5635-50-7

Absorption Distribution and Excretion

STUDIES WITH RADIOACTIVE...HEXESTROL...HAVE CONFIRMED...REPORTS THAT...COMPD ARE RAPIDLY ABSORBED INTO ANIMAL BODY AND...EXCRETED IN FECES AND URINE. PROPORTION EXCRETED...IS...70% IN FECES AND 30% IN URINE...

...TRACES OF...HEXESTROL COULD BE FOUND IN TISSUES 24 HR AFTER...ADMIN TO SHEEP AND GOATS... CONTINUED ADMIN...TO FATTENING STOCK MAY LEAD TO... ACCUMULATION IN EDIBLE PARTS OF CARCASS ALTHOUGH EVIDENCE ON THIS SUBJECT IS CONTROVERSIAL.

ESTROGENS USED IN THERAPY ARE, IN GENERAL, READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, & GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS... /ESTROGENS/

Metabolism Metabolites

Wikipedia

Drug Warnings

CONTRAINDICATIONS TO...USE ARE THROMBOEMBOLIC DISORDERS OR PAST HISTORY OF THESE CONDITIONS, MARKEDLY IMPAIRED HEPATIC FUNCTION, KNOWN OR SUSPECTED CARCINOMA OF BREAST OR OTHER ESTROGEN-DEPENDENT NEOPLASIA, & UNDIAGNOSED GENITAL BLEEDING. /ESTROGENS/

IN WOMEN, CHRONIC USE MAY CAUSE SPOTTING OR BREAKTHROUGH VAGINAL BLEEDING; AFTER DISCONTINUATION, WITHDRAWAL BLEEDING USUALLY OCCURS. /ESTROGENS/

Methods of Manufacturing

Analytic Laboratory Methods

HEXESTROL, OFFICIAL FINAL ACTION, DETERMINATION IN DRUGS (TABLETS): ULTRAVIOLET SPECTROPHOTOMETRY.

DEVELOPMENT OF COMPETITIVE PROTEIN-BINDING & RADIOIMMUNOASSAY METHODS HAS ACCELERATED INVESTIGATION IN THIS & OTHER AREAS (SEE NISWENDER & MIDGLEY, 1970; VANDE WIELE & DYRENFURTH, 1973). COMPARED TO BIOASSAY METHODS, THESE TECHNICS ARE GENERALLY SIMPLER & FASTER. /ESTROGENS/

Clinical Laboratory Methods

Interactions

ESTROGENS...INHIBIT ORAL ANTICOAGULANT ACTIVITY... OTHER INTERACTIONS INCL POTENTIATION OF TRICYCLIC ANTIDEPRESSANT ACTIVITY & REDUCTION OF BOTH PYRIDOXINE & FOLIC ACID LEVELS. PHENOBARBITAL INCR METABOLISM OF ESTROGENS... /ESTROGENS/

Stability Shelf Life

Dates

2: Chen X, Ma Y, Chen D, Ma M, Li C. Electrochemical fabrication of polymerized imidazole-based ionic liquid bearing pyrrole moiety for sensitive determination of hexestrol in chicken meat. Food Chem. 2015 Aug 1;180:142-9. doi: 10.1016/j.foodchem.2015.02.038. Epub 2015 Feb 14. PubMed PMID: 25766811.

3: Hu WY, Kang XJ, Zhang C, Yang J, Ling R, Liu EH, Li P. Packed-fiber solid-phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry for determination of diethylstilbestrol, hexestrol, and dienestrol residues in milk products. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Apr 15;957:7-13. doi: 10.1016/j.jchromb.2014.02.036. Epub 2014 Mar 2. PubMed PMID: 24636894.

4: Zhu Y, Qin Tan Y, Leung LK. Assessing placental corticotrophin-releasing hormone disruption by hexestrol in a cell model. Environ Toxicol Pharmacol. 2016 Dec;48:197-202. doi: 10.1016/j.etap.2016.10.003. Epub 2016 Oct 12. PubMed PMID: 27816005.

5: Pop AR, Groza I, Miclăuş V, Ciupe S, Muţiu G, Borzan M. The influence of hexestrol diacetate on gametogene function in male rabbit. Rom J Morphol Embryol. 2011;52(1 Suppl):413-7. PubMed PMID: 21424085.

6: Xu Q, Wang M, Yu S, Tao Q, Tang M. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Analyst. 2011 Dec 7;136(23):5030-7. doi: 10.1039/c1an15494j. Epub 2011 Oct 12. PubMed PMID: 21994916.

7: de Oliveira JM, Simões MJ, Mora OA, Simões RS, Oliveira-Filho RM, Oliveira PB, Baracat EC, Soares JM Jr. Effects of hexestrol on mouse ovarian morphology and ovulation. Maturitas. 2008 Jun 20;60(2):153-7. doi: 10.1016/j.maturitas.2008.05.002. Epub 2008 Jun 17. PubMed PMID: 18562135.

8: Tobioka H, Kawashima R. Hexestrol residues and metabolites in the tissues of wethers injected with hexestrol dicaprylate or hexestrol. J Anim Sci. 1985 Feb;60(2):511-8. PubMed PMID: 2985528.

9: Liehr JG, Ballatore AM, Dague BB, Ulubelen AA. Carcinogenicity and metabolic activation of hexestrol. Chem Biol Interact. 1985 Oct;55(1-2):157-76. PubMed PMID: 2998630.

10: Nong S, Lin F, Huang X, Yuan D. Preparation of a stir bar sorptive extraction coating based on molecularly imprinted polymer and its application in the extraction of dienestrol and hexestrol in complicated samples. Se Pu. 2012 Nov;30(11):1133-42. PubMed PMID: 23451515.

11: Sakakibara Y, Oda T, Hirata A, Matsuhashi M, Sato Y. Effect of meso-hexestrol, a synthetic estrogen, on S-tubulin. Chem Pharm Bull (Tokyo). 1990 Dec;38(12):3419-22. PubMed PMID: 1965496.

12: George MJ, Marjanovic L, Williams DB. Picogram-level quantification of some growth hormones in bovine urine using mixed-solvent bubble-in-drop single drop micro-extraction. Talanta. 2015 Nov 1;144:445-50. doi: 10.1016/j.talanta.2015.06.070. Epub 2015 Jul 2. PubMed PMID: 26452846.

13: Tobioka H, Kawashima R. Gas-liquid chromatographic determination of hexestrol residues in adipose tissue. J Assoc Off Anal Chem. 1981 May;64(3):709-13. PubMed PMID: 6263853.

14: Sakakibara Y, Hasegawa K, Oda T, Saitô H, Kodama M, Hirata A, Matsuhashi M, Sato Y. Effects of synthetic estrogens, (R,R)-(+)-, (S,S)-(-)-, dl- and meso-hexestrol stereoisomers on microtubule assembly. Biochem Pharmacol. 1990 Jan 1;39(1):167-72. PubMed PMID: 2153376.

15: Zablocki JA, Katzenellenbogen JA, Carlson KE, Norman MJ, Katzenellenbogen BS. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted hexestrol derivatives. J Med Chem. 1987 May;30(5):829-38. PubMed PMID: 3033242.

16: Li L, Su M, Shi X, Wang Y, Wang M, He J. [Determination of estrogen residues in drinking water by on-line solid phase extraction based on sol-gel technique coupled with high performance liquid chromatography]. Se Pu. 2014 Feb;32(2):194-7. Chinese. PubMed PMID: 24822457.

17: Feil V, Aschbacher PW, Lamoureaux CH, Mansager ER. Carbon-14-labeled diethylstilbestrol synthesis by the McMurry method: concurrent formation of hexestrol. Science. 1977 Nov 4;198(4316):510-1. PubMed PMID: 910142.

18: Ouellet R, Rousseau J, Brasseur N, van Lier JE, Diksic M, Westera G. Synthesis, receptor binding, and target-tissue uptake of carbon-11 labeled carbamate derivatives of estradiol and hexestrol. J Med Chem. 1984 Apr;27(4):509-13. PubMed PMID: 6323712.

19: Kubista E, Grünberger W, Wolf G. [The effect of hexestrol on the breast in climacteric women (author's transl)]. Wien Med Wochenschr. 1979 Jan 15;129(1):16-9. German. PubMed PMID: 419761.

20: Katzenellenbogen JA, Myers HN, Johnson HJ Jr, kempton RJ, Carlson KE. Estrogen photoaffinity labels. 1. Chemical and radiochemical synthesis of hexestrol diazoketone and azide derivatives; photochemical studies in solution. Biochemistry. 1977 May 3;16(9):1964-70. PubMed PMID: 870033.